5-甲氧基尿嘧啶

描述

5-甲氧基尿苷是尿苷的衍生物,尿苷是一种核苷,是 RNA 的组成部分。它的特点是在尿嘧啶环的第 5 位添加了一个甲氧基。 这种修饰通常存在于细菌 tRNA 的摆动位置,它在通过核糖体增强翻译保真度方面起着至关重要的作用 .

科学研究应用

5-甲氧基尿苷在科学研究中有多种应用:

化学: 它用作修饰核苷和核苷酸合成的构建块。

生物学: 它在研究 tRNA 的修饰及其对翻译保真度的影响方面发挥作用。

医学: 它正在研究其潜在的治疗应用,包括抗病毒和抗癌特性。

作用机制

5-甲氧基尿苷的主要作用机制涉及它在摆动位置掺入 tRNA 中。 这种修饰增强了 tRNA 与 mRNA 密码子的碱基配对特异性,从而提高了蛋白质合成的准确性 。 尿苷第 5 位的甲氧基允许与以腺嘌呤、胞嘧啶和鸟嘌呤结尾的密码子进行更灵活和有效的碱基配对 .

生化分析

Biochemical Properties

5-Methoxyuridine facilitates non-Watson–Crick base pairing with guanosine and pyrimidines at the third positions of codons, thereby expanding decoding capabilities . It interacts with enzymes such as CmoM, an AdoMet-dependent methyltransferase that methylates 5-hydroxyuridine (ho5U) to form 5-Methoxyuridine .

Cellular Effects

5-Methoxyuridine has been shown to significantly improve the expression of enhanced green fluorescent protein (eGFP) in a variety of cell lines . It enhances the stability of in vitro-transcribed (IVT) mRNAs and diminishes their potential to trigger unwanted immune responses .

Molecular Mechanism

The molecular mechanism of 5-Methoxyuridine involves its incorporation into messenger RNAs (mRNA) using T7 RNA Polymerase . This modification reduces the immunogenicity of the resulting mRNA .

Temporal Effects in Laboratory Settings

The terminal methylation frequency of 5-Methoxyuridine in tRNA Pro3 was low (≈30%) in the early log phase of cell growth, gradually increased as growth proceeded, and reached nearly 100% in late log and stationary phases .

Metabolic Pathways

5-Methoxyuridine is involved in the biosynthesis pathway where 5-hydroxyuridine (ho5U) is methylated by the enzyme CmoM to form 5-Methoxyuridine .

Subcellular Localization

5-Methoxyuridine is found at the anticodon wobble position in several tRNAs , suggesting its subcellular localization is within the tRNA molecules in the cytoplasm

准备方法

合成路线和反应条件

5-甲氧基尿苷的合成通常涉及 5-羟基尿苷的甲基化。 在碱如碳酸钾存在下,使用甲基化试剂(如碘甲烷)引入甲基 。反应在温和条件下进行,以防止核苷降解。

工业生产方法

在工业环境中,可以通过生物技术方法生产 5-甲氧基尿苷。 例如,已发现来自枯草芽孢杆菌的 TrmR 酶可以催化 5-羟基尿苷的甲基化,形成 5-甲氧基尿苷 。这种酶促方法因其特异性和效率而具有优势。

化学反应分析

反应类型

5-甲氧基尿苷经历各种化学反应,包括:

氧化: 甲氧基可以被氧化形成 5-甲酰基尿苷。

还原: 尿嘧啶环可以在特定条件下被还原。

取代: 甲氧基可以用其他官能团取代。

常用试剂和条件

氧化: 可以使用高锰酸钾或三氧化铬等试剂。

还原: 通常采用存在钯催化剂的氢气。

取代: 可以使用氢化钠和卤代烷等试剂进行亲核取代反应。

主要形成的产物

氧化: 5-甲酰基尿苷

还原: 二氢尿苷衍生物

取代: 各种取代的尿苷衍生物

相似化合物的比较

类似化合物

- 5-羟基尿苷

- 5-氧乙酰基尿苷

- 5-甲氧羰基甲氧基尿苷

比较

5-甲氧基尿苷因其在第 5 位用甲氧基进行的特定修饰而独一无二。 与其他类似化合物相比,这种修饰在碱基配对灵活性方面提供了独特的优势 .

属性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O7/c1-18-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)19-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIATBNUWJBBGT-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35542-01-9 | |

| Record name | 5-Methoxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35542-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035542019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-methoxyuridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

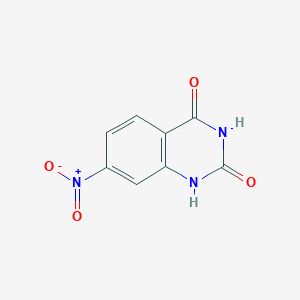

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

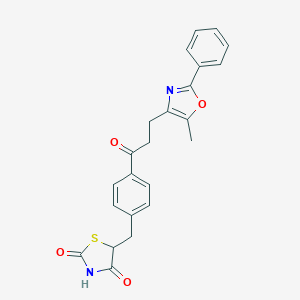

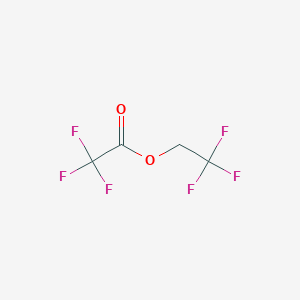

Feasible Synthetic Routes

A: 5-Methoxyuridine primarily functions as a modified nucleoside found in the anticodon loop of certain tRNA molecules, particularly in Bacillus subtilis. [, , ] Its primary target is the ribosome during translation. While the precise mechanism of interaction needs further investigation, research suggests that the presence of 5-Methoxyuridine at the wobble position of the anticodon influences codon recognition and enhances the reading efficiency of specific codons, ultimately impacting protein synthesis. [, ]

ANone: 5-Methoxyuridine is a pyrimidine nucleoside composed of a ribose sugar linked to a 5-methoxyuracil base.

ANone: While the provided research focuses heavily on the biological roles of 5-Methoxyuridine, its material compatibility and stability under various conditions haven't been extensively explored within these studies. Further research is needed to understand its behavior outside a biological context.

A: 5-Methoxyuridine itself doesn't function as a catalyst. Its primary role lies in modulating tRNA function during translation, not in catalyzing chemical reactions. [, , ]

A: While the provided research doesn't delve deeply into computational studies of 5-Methoxyuridine, the structural information gleaned from X-ray crystallography of related enzymes like CmoM provides valuable insights into its interactions with tRNA modifying enzymes. [] This structural data can potentially lay the foundation for future computational modeling and simulation studies.

ANone: Information regarding the stability and formulation of 5-Methoxyuridine as a standalone compound isn't explicitly discussed in the provided research.

ANone: The provided research primarily focuses on the fundamental biological role and biosynthesis of 5-Methoxyuridine as a tRNA modification in bacteria. Therefore, these specific aspects related to its pharmaceutical development, safety, and broader applications haven't been addressed within these studies.

A: The discovery of 5-Methoxyuridine as a novel tRNA modification in Bacillus subtilis marked a significant milestone in the field. [, ] Subsequently, research unveiled its role in codon recognition and highlighted its importance in translational fidelity. [, ] The identification of genes involved in its biosynthesis further advanced our understanding of this unique modification. [, ]

A: Research on 5-Methoxyuridine has fostered collaborations between biochemistry, molecular biology, and analytical chemistry. Understanding its biosynthesis has uncovered novel enzymatic reactions and metabolic pathways in bacteria. [, ] Furthermore, the development of analytical methods to detect and quantify 5-Methoxyuridine in RNA has implications for studying RNA modifications in diverse biological contexts. [] The use of 5-Methoxyuridine in mRNA engineering for therapeutic applications also highlights its potential in biomedicine. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate](/img/structure/B57699.png)

![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)